molecular formula C15H15N5O5 B6426539 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 2034411-22-6

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No. B6426539
CAS RN: 2034411-22-6
M. Wt: 345.31 g/mol
InChI Key: RRTCQEUVPMABDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1,3,5-triazinyloxyimino derivatives . A common method for synthesizing similar compounds involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to form 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a 1,3,5-triazin-2-yl group, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. It also contains a benzoxazol-3-yl group, which is a fused ring system containing a benzene ring and an oxazole ring .


Chemical Reactions Analysis

Related compounds, such as DMTMM, are commonly used for the activation of carboxylic acids, particularly for amide synthesis . The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in peptide synthesis and other chemical reactions. Given the utility of related compounds in the activation of carboxylic acids, particularly for amide synthesis , this compound could have potential applications in these areas.

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5/c1-23-13-17-11(18-14(19-13)24-2)7-16-12(21)8-20-9-5-3-4-6-10(9)25-15(20)22/h3-6H,7-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTCQEUVPMABDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CN2C3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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